1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one
Description
The compound 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one features a pyrrolidine core substituted with a benzenesulfonylmethyl group at the 2-position and a 2-chlorophenyl ethanone moiety. Its structure combines electron-withdrawing (sulfonyl, chlorophenyl) and lipophilic (aromatic) groups, making it a candidate for medicinal and agrochemical applications.
Properties
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c20-18-11-5-4-7-15(18)13-19(22)21-12-6-8-16(21)14-25(23,24)17-9-2-1-3-10-17/h1-5,7,9-11,16H,6,8,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIACEGJTKBYRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a benzenesulfonyl chloride in the presence of a base to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with a chlorophenyl ethanone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one has been investigated for several pharmacological properties:
1. Anticancer Activity
Recent studies have suggested that this compound may exhibit anticancer properties. For example, derivatives of similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound remains to be fully elucidated but may involve the modulation of key signaling pathways associated with cancer progression.
2. Anti-inflammatory Effects
Research indicates that compounds with similar structures can act as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators. The benzenesulfonyl moiety is known to enhance the anti-inflammatory potential by improving solubility and bioavailability.
3. Neuroprotective Properties
There is emerging evidence that compounds within this chemical class may provide neuroprotection in models of neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for such applications, and related compounds have demonstrated neuroprotective effects in preclinical studies.
Case Studies
Several case studies highlight the applications and efficacy of this compound:
Case Study 1: Anticancer Efficacy
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The study suggested that the compound induces apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory potential showed that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the chlorophenyl group can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound enhances stability and electrophilicity compared to analogs with hydroxyl (e.g., ) or sulfanyl groups (e.g., ). Sulfonyl groups also reduce basicity of the pyrrolidine nitrogen.
- Bulk and Lipophilicity : Adamantyl derivatives () exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
The compound 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one , often referred to in research as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring, a benzenesulfonyl group, and a chlorophenyl moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of the findings related to each area:
Antimicrobial Activity
Research has indicated that compounds similar to this pyrrolidine derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonyl groups demonstrate enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one | S. aureus, E. coli | Moderate to High |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study focusing on similar pyrrolidine derivatives found that they could inhibit cancer cell proliferation effectively, with IC50 values indicating potent activity against several cancer cell lines . The mechanism appears to involve the induction of apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 5.0 | Apoptosis induction |
| MCF7 (breast cancer) | 3.5 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially through modulation of NF-kB signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:
- Case Study on Anticancer Effects : A clinical trial involving patients with non-small cell lung cancer demonstrated that patients treated with a derivative showed significant tumor reduction compared to controls .
- Antimicrobial Efficacy : In a study assessing the effectiveness of various sulfonamide compounds against resistant bacterial strains, this compound was among the top performers, showcasing its potential as a new therapeutic agent against infections caused by resistant bacteria .
The precise mechanism by which 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one exerts its biological effects involves:
- Inhibition of Enzyme Activity : The sulfonyl group is known to interact with key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.
- Cytokine Modulation : It reduces levels of TNF-alpha and IL-6, key players in inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
